2,4-dichlorophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate
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Overview
Description
2,4-Dichlorophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate is a complex organic compound that features a dichlorophenyl group and a benzimidazole moiety with a trifluoromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichlorophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Coupling with 2,4-Dichlorophenyl Acetate: The final step involves the esterification of the benzimidazole derivative with 2,4-dichlorophenyl acetate under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. For example, microreactor systems can be employed to achieve precise control over reaction conditions, such as temperature and residence time, leading to higher yields and reduced by-products .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives and modified phenyl esters, depending on the specific reagents and conditions used.
Scientific Research Applications
2,4-Dichlorophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate has several scientific research applications:
Medicinal Chemistry: The compound’s benzimidazole core is known for its potential pharmacological activities, including antiviral, anticancer, and antimicrobial properties.
Materials Science: The trifluoromethyl group imparts unique electronic properties, making the compound useful in the development of advanced materials and coatings.
Biological Studies: The compound can be used as a probe to study enzyme interactions and molecular pathways due to its structural complexity.
Mechanism of Action
The mechanism of action of 2,4-dichlorophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenyl 2-[1H-benzimidazol-1-yl]acetate: Lacks the trifluoromethyl group, resulting in different electronic properties and biological activities.
2,4-Dichlorophenyl 2-[2-methyl-1H-1,3-benzimidazol-1-yl]acetate: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 2,4-dichlorophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate distinguishes it from similar compounds by enhancing its lipophilicity, metabolic stability, and binding affinity to biological targets. These properties make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(2,4-dichlorophenyl) 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2F3N2O2/c17-9-5-6-13(10(18)7-9)25-14(24)8-23-12-4-2-1-3-11(12)22-15(23)16(19,20)21/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGGZRGDUQSVIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)OC3=C(C=C(C=C3)Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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